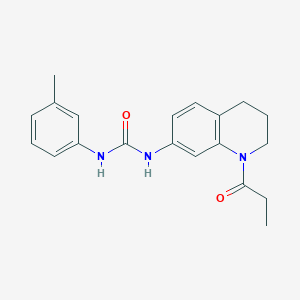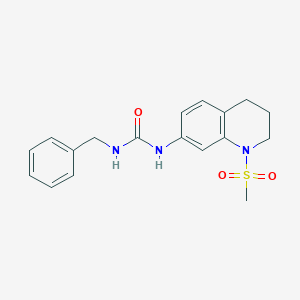
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea, otherwise known as BQT-1, is a small molecule compound that has been the subject of much scientific research and development in recent years. BQT-1 is a member of the quinoline family of small molecule compounds and is known for its unique pharmacological properties. BQT-1 has been studied in a variety of applications, including its use as an anti-cancer agent, an anti-inflammatory agent, and a potential treatment for Alzheimer’s disease.
科学的研究の応用
BQT-1 has been studied extensively in a variety of scientific research applications. It has been studied as an anti-cancer agent, as it has been shown to inhibit the growth of a variety of cancer cell lines, including those derived from breast, colon, and prostate cancers. BQT-1 has also been studied as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, BQT-1 has been studied as a potential treatment for Alzheimer’s disease, as it has been shown to reduce the production of amyloid-beta peptides and improve cognitive function in animal models.
作用機序
The mechanism of action of BQT-1 is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in the production of pro-inflammatory cytokines and amyloid-beta peptides. Specifically, BQT-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines, and BACE1, an enzyme involved in the production of amyloid-beta peptides. Additionally, BQT-1 has been shown to activate the transcription factor NF-κB, which plays a role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of BQT-1 have been studied in a variety of cell culture and animal models. In cell culture models, BQT-1 has been shown to inhibit the growth of a variety of cancer cell lines and reduce the production of pro-inflammatory cytokines. In animal models, BQT-1 has been shown to reduce inflammation, improve cognitive function, and reduce the production of amyloid-beta peptides. Additionally, BQT-1 has been shown to be well-tolerated in animal models, with no significant adverse effects reported.
実験室実験の利点と制限
BQT-1 has several advantages for use in laboratory experiments. It is highly efficient to synthesize, with a purity of over 99%. Additionally, it is well-tolerated in animal models, with no significant adverse effects reported. However, there are some limitations to consider when using BQT-1 in laboratory experiments. The mechanism of action is not fully understood, and further research is needed to elucidate its effects. Additionally, BQT-1 has not been tested in humans, so its safety and efficacy in humans is unknown.
将来の方向性
The potential of BQT-1 is still being explored, and there are many possible future directions for research. One possible direction is to further study its mechanism of action, as this could lead to the development of more effective treatments for various diseases. Additionally, further research into the safety and efficacy of BQT-1 in humans is needed to determine its potential as a therapeutic agent. Finally, further research into the potential applications of BQT-1 in other areas, such as diabetes and neurological diseases, could lead to new treatments for these conditions.
合成法
BQT-1 can be synthesized in a variety of ways, but the most common method is the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline-7-yl chloride with 1-benzylurea. This reaction is catalyzed by a base, such as pyridine, and yields BQT-1 as the major product. The reaction is typically carried out at room temperature and is highly efficient, yielding a product with a purity of over 99%.
特性
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-benzylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-23(20-10-5-2-6-11-20)27-15-7-12-19-13-14-21(16-22(19)27)26-24(29)25-17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16H,7,12,15,17H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULAAGIEGOFXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide](/img/structure/B6574646.png)
![ethyl (2Z)-2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B6574649.png)
![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B6574667.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)
![3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea](/img/structure/B6574699.png)

![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6574715.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea](/img/structure/B6574719.png)
